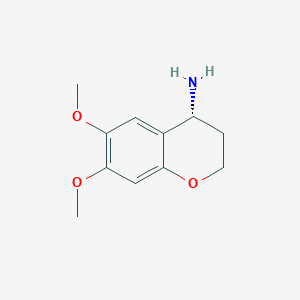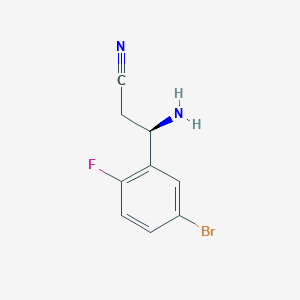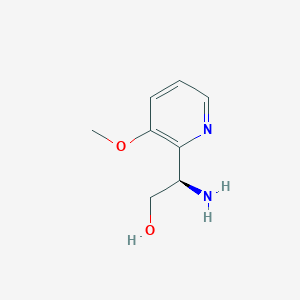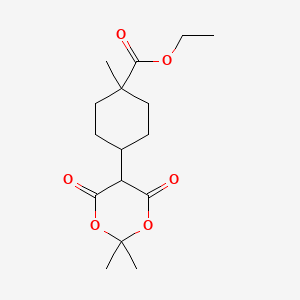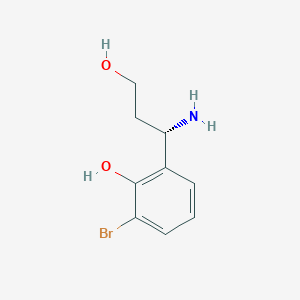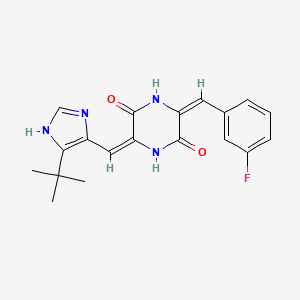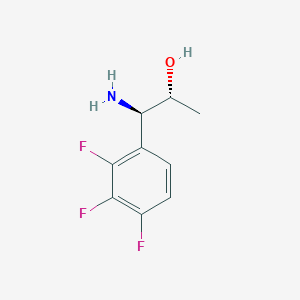
(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluorophenyl group and the chiral centers at positions 1 and 2 make it a valuable molecule for studying stereochemistry and its effects on biological activity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Key Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Biocatalysis: Enzymes can be used to catalyze specific steps in the synthesis, offering high selectivity and environmentally friendly conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: (1R,2R)-1-(2,3,4-trifluorophenyl)propan-2-one.
Reduction: (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL.
Substitution: Various amides and sulfonamides depending on the electrophile used.
科学研究应用
Chemistry
Stereochemistry Studies: The compound is used to study the effects of chirality on chemical reactivity and interaction with other chiral molecules.
Catalysis: It serves as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Inhibition: It is investigated for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Receptor Binding: The compound’s interaction with biological receptors is studied to understand its potential as a drug candidate.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism by which (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-one: The oxidized form of the compound.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The racemic mixture of the compound.
Uniqueness
Chirality: The (1R,2R) configuration provides specific interactions with biological targets that are distinct from its enantiomer or racemic mixture.
Trifluorophenyl Group: The presence of the trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |
InChI 键 |
UIYJYPYCJUAJJP-MOFOKWOHSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O |
规范 SMILES |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
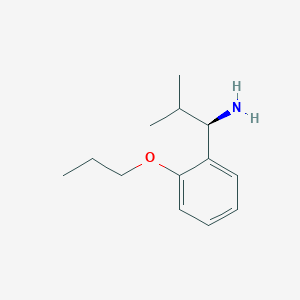

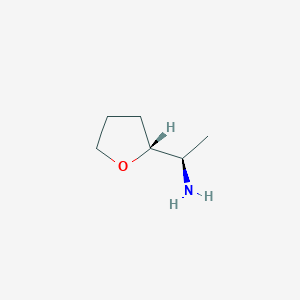
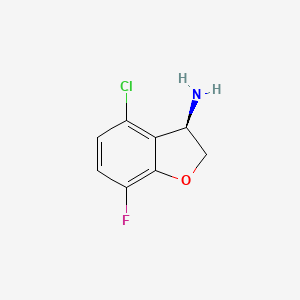


![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
